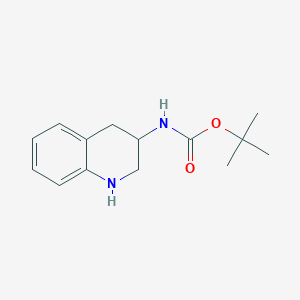

叔丁基(1,2,3,4-四氢喹啉-3-基)氨基甲酸酯

描述

“tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is a chemical compound with the CAS Number: 219862-14-3 . It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-3-quinolinylcarbamate . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .

Synthesis Analysis

The synthesis of this compound involves a hydrogenation process. A solution of 3-quinolinylcarbamic acid, 1,1-dimethylethyl ester in methanol is treated with acetic acid. The mixture is then bubbled with argon for 15 minutes, after which palladium hydroxide is added. The resulting suspension is subjected to hydrogenation under 45 psi of pressure for 16 hours, then filtered .Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, and it does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4, but it does inhibit CYP2D6 . Its Log Kp (skin permeation) is -5.89 cm/s .科学研究应用

缓蚀

叔丁基(1,2,3,4-四氢喹啉-3-基)氨基甲酸酯衍生物的一个应用是缓蚀。Faydy 等人(2019 年)合成了基于 8-羟基喹啉的新型有机化合物,包括叔丁基((8-羟基喹啉-5-基)-甲基)-氨基甲酸酯,该化合物对盐酸溶液中的碳钢显示出有效的缓蚀作用。他们的研究包括电化学测量,证明这些化合物充当混合型缓蚀剂。缓蚀剂在碳钢表面的吸附遵循朗缪尔吸附等温线,并且通过 DFT 计算和蒙特卡罗模拟从理论上建立了分子结构与缓蚀效率之间的关系 (Faydy 等,2019 年).

有机合成

在有机合成领域,叔丁基(1,2,3,4-四氢喹啉-3-基)氨基甲酸酯衍生物已用于各种反应中。例如,Padwa 等人(2003 年)描述了 2-酰胺取代呋喃的制备和狄尔斯-阿尔德反应,其中涉及叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯,展示了其在杂环合成和烷基化和环加成等反应中的作用 (Padwa 等,2003 年).

晶体结构分析

晶体结构的研究还涉及叔丁基(1,2,3,4-四氢喹啉-3-基)氨基甲酸酯衍生物。Baillargeon 等人(2017 年)研究了氯二乙炔和碘二乙炔衍生物的同晶晶体结构,包括叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯。他们分析了这些结构中的分子如何通过涉及相同羰基的二叉氢键和卤素键连接 (Baillargeon 等,2017 年).

生物碱的合成

叔丁基(1,2,3,4-四氢喹啉-3-基)氨基甲酸酯衍生物也用于生物碱的合成。Talk 等人(2016 年)合成了取代的 N-叔丁氧羰基 (Boc)-1,2,3,4-四氢异喹啉,并在 THF 中用正丁基锂处理它们。这个过程促进了生物碱 (±)-crispine A 和 (±)-dysoxyline 的有效全合成 (Talk 等,2016 年).

安全和危害

作用机制

Mode of Action

It’s known that carbamates can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.

Pharmacokinetics

The pharmacokinetic properties of “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” are as follows :

These properties suggest that the compound has a high potential for absorption in the gastrointestinal tract, can cross the blood-brain barrier, and may inhibit the CYP2D6 enzyme, which is involved in the metabolism of many drugs .

属性

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAURNOYXRZQBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403523 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |

CAS RN |

219862-14-3 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-3-amino-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

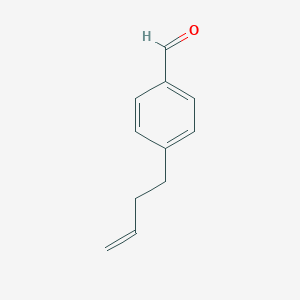

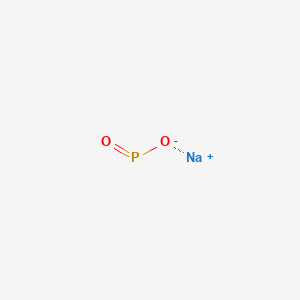

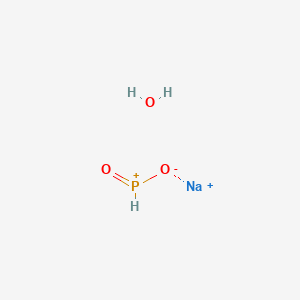

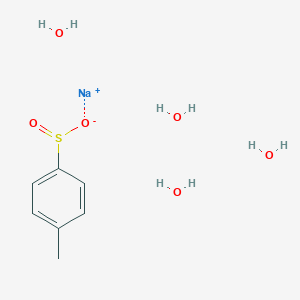

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)